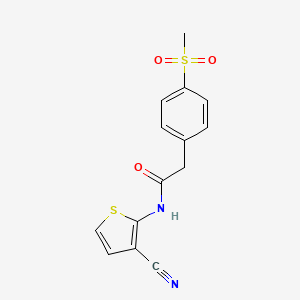

N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c1-21(18,19)12-4-2-10(3-5-12)8-13(17)16-14-11(9-15)6-7-20-14/h2-7H,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYFULAMGYXPDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the thiophene ring, which is functionalized with a cyano group at the 3-position. This intermediate is then reacted with 2-(4-(methylsulfonyl)phenyl)acetyl chloride under basic conditions to form the final acetamide product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Key Observations:

Substituent Effects: The 3-cyano group on thiophene (target) vs. Methylsulfonyl (target) vs. phenylsulfonyl () influences solubility and steric bulk, with methylsulfonyl offering better metabolic stability in drug design .

Synthesis Efficiency :

- Yields for analogous compounds vary widely (42–86%), suggesting that steric and electronic factors in the target’s synthesis may require optimized conditions .

Spectroscopic Signatures :

Biological Activity

N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS Number: 941930-94-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 320.4 g/mol. The compound features a thiophene ring substituted with a cyano group, an acetamide moiety, and a methylsulfonyl group, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.4 g/mol |

| CAS Number | 941930-94-5 |

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways associated with inflammation and oxidative stress, potentially influencing cellular processes such as apoptosis and proliferation.

Potential Targets

- Enzymatic Inhibition : The sulfonyl group may interact with active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors involved in pain and inflammation pathways.

Biological Activities

Recent studies have indicated several biological activities associated with this compound:

- Anti-inflammatory Effects : Research suggests that the compound can downregulate pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antioxidant Properties : It may enhance cellular defense mechanisms against oxidative stress by modulating the Nrf2-Keap1 pathway, which is crucial for the regulation of antioxidant responses.

Case Studies and Research Findings

- Study on Anti-inflammatory Activity :

- Antioxidant Activity Assessment :

-

Mechanistic Insights :

- Research utilizing molecular docking techniques indicated that this compound binds effectively to the active site of specific kinases involved in inflammatory responses, providing insights into its potential therapeutic applications.

Q & A

Q. What validated synthetic routes are available for N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how are intermediates characterized?

The compound is synthesized via multi-step reactions starting from thiophene derivatives. Key steps include coupling reactions to introduce the cyanothiophenyl and methylsulfonylphenyl moieties. Intermediates are characterized using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm functional groups and structural integrity. For example, the nitrile group (C≡N) on the thiophene ring is verified via IR absorption at ~2200 cm⁻¹, while NMR confirms aromatic proton environments .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural confirmation relies on 1H/13C NMR , Mass Spectrometry (MS) , and X-ray crystallography (if crystalline). NMR assigns proton and carbon environments, particularly distinguishing the methylsulfonyl group’s deshielded protons (δ 3.0–3.5 ppm) and the cyanothiophene’s aromatic signals. MS provides molecular weight validation (e.g., [M+H]+ ion matching theoretical mass) .

Q. What methods are used to assess purity and thermal stability?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95% typical). Thermogravimetric Analysis (TGA) evaluates thermal stability, showing decomposition temperatures (e.g., ~200–250°C), while Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions .

Advanced Research Questions

Q. What in vitro models are suitable for studying its therapeutic potential in cancer or inflammation?

Cell-based assays using human cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity via MTT assays. For inflammation, lipopolysaccharide (LPS)-induced macrophage models measure cytokine suppression (e.g., TNF-α, IL-6) using ELISA. Dose-response curves (1–100 µM) and IC50 values are critical for potency evaluation .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from variations in assay conditions (e.g., serum concentration, incubation time). Meta-analysis of published IC50 values under standardized protocols (e.g., CLSI guidelines) and comparative studies with structural analogs (e.g., methyl vs. trifluoromethyl substituents) clarify structure-activity relationships (SAR) .

Q. What strategies optimize the compound’s solubility and stability in physiological buffers?

Co-solvent systems (e.g., DMSO/PBS mixtures) enhance aqueous solubility. Stability is tested via pH-dependent degradation studies (pH 2–9) monitored by HPLC. Lyophilization with cryoprotectants (e.g., trehalose) improves long-term storage .

Q. How do computational methods predict its interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to targets like COX-2 or kinases. Key interactions include hydrogen bonding with the sulfonyl group and π-π stacking with the thiophene ring. Free energy calculations (MM-PBSA) validate binding affinities .

Q. What in vivo models evaluate pharmacokinetics and toxicity?

Rodent models assess oral bioavailability and plasma half-life via LC-MS/MS. Toxicity is screened using acute/chronic dosing (OECD guidelines), with histopathology and serum biomarkers (ALT, AST) identifying organ-specific effects .

Q. How is the compound’s mechanism of action elucidated in complex disease pathways?

Transcriptomic profiling (RNA-seq) of treated cells identifies differentially expressed genes (e.g., apoptosis regulators). Western blotting confirms protein-level changes (e.g., caspase-3 cleavage). Knockout models (CRISPR/Cas9) validate target involvement .

Q. What challenges exist in scaling up synthesis for preclinical studies?

Challenges include optimizing catalyst loading (e.g., Pd/C for coupling reactions) and minimizing byproducts via Design of Experiments (DoE) . Flow chemistry improves reproducibility, while green solvents (e.g., ethanol/water mixtures) reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.